molecular formula C9H7N3O B173336 6-(1h-Imidazol-1-yl)nicotinaldehyde CAS No. 111205-03-9

6-(1h-Imidazol-1-yl)nicotinaldehyde

Cat. No. B173336
M. Wt: 173.17 g/mol
InChI Key: GMCHSEPOEYRTQA-UHFFFAOYSA-N
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Patent
US04954494

Procedure details

MnO2 (18.17 g) is added to a solution of the hydroxy methyl compound of Step 3. above (6.1 g) in CHCl3, and the resulting reaction mixture heated to reflux for 22 hours, allowed to cool, filtered, and the organic layer evaporated affording the desired product as a white solid used in the next step without further purification. M.P.=139.5°-140.5° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.17 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][N:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1>C(Cl)(Cl)Cl.O=[Mn]=O>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH:12]=[O:13])=[CH:8][N:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C1=NC=C(C=C1)CO
Name
Quantity
18.17 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.